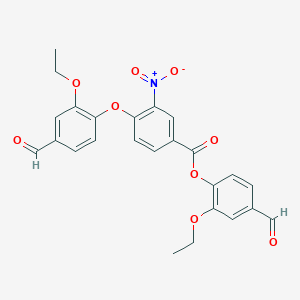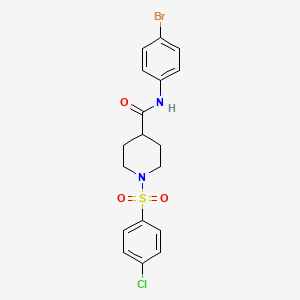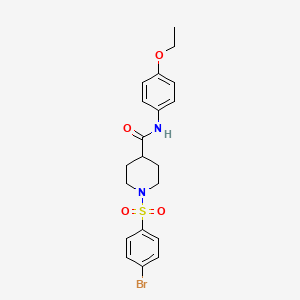
2-chloro-4-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide
描述
2-chloro-4-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro and nitro group, and a pyridin-3-yloxyphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 2-chlorobenzamide to introduce the nitro group, followed by a coupling reaction with 4-pyridin-3-yloxyphenylamine under appropriate conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-chloro-4-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction reactions, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. Typical conditions involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can yield various substituted benzamides .
科学研究应用
2-chloro-4-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of advanced materials with specific properties.
作用机制
The mechanism of action of 2-chloro-4-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biological pathways, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
- 2-chloro-4-nitropyridine
- 2-chloro-5-nitropyridine
- 4-chloro-2-nitropyridine
- 2,6-dichloro-4-nitropyridine
Uniqueness
Compared to these similar compounds, 2-chloro-4-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide is unique due to the presence of the pyridin-3-yloxyphenyl moiety, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may also impart unique physical and chemical properties, making it suitable for specific applications .
属性
IUPAC Name |
2-chloro-4-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O4/c19-17-10-13(22(24)25)5-8-16(17)18(23)21-12-3-6-14(7-4-12)26-15-2-1-9-20-11-15/h1-11H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEGPDBLSFVHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorobenzyl)-1-[(3,5-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B3701888.png)
![4-[(4E)-4-[[3-ethoxy-4-(2-methylpropoxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B3701898.png)
![[2-Methoxy-6-(morpholine-4-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate](/img/structure/B3701903.png)

![N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B3701911.png)





![3-iodo-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B3701979.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B3701987.png)


